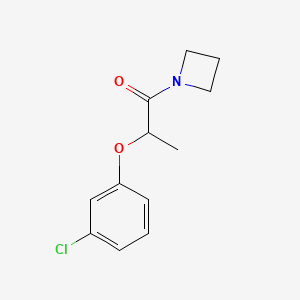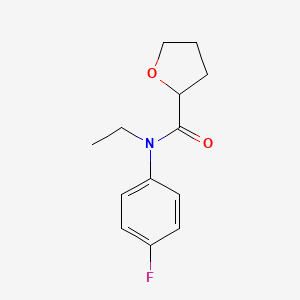![molecular formula C16H13ClFN3O B7515520 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515520.png)
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which are known to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the inhibition of certain enzymes that are involved in DNA replication and repair. This leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. The compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death.
Biochemical and Physiological Effects:
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair, leading to the accumulation of DNA damage and ultimately resulting in the death of cancer cells. The compound has also been shown to induce apoptosis, a process by which cancer cells undergo programmed cell death. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one in lab experiments include its potent anticancer activity, its ability to inhibit the activity of certain enzymes that are involved in DNA replication and repair, and its ability to induce apoptosis. However, there are also some limitations to using this compound in lab experiments. For example, it has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, it may exhibit cytotoxicity towards normal cells, which can limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one. One direction is to investigate its potential therapeutic applications in combination with other anticancer drugs. Another direction is to study its effects on different cancer cell lines and in vivo models. Additionally, further studies are needed to investigate its mechanism of action and to identify potential biomarkers that can be used to predict its efficacy in cancer treatment. Finally, more research is needed to optimize its synthesis method and to improve its solubility and bioavailability.
Métodos De Síntesis
The synthesis of 2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one involves the reaction of 2-chloro-4-fluoroaniline with 2-cyano-7-methylpyrido[1,2-a]pyrimidin-4-one in the presence of a suitable base and a solvent. The reaction is carried out under reflux conditions for several hours, followed by purification of the product by column chromatography. The yield of the product is typically in the range of 60-70%.
Aplicaciones Científicas De Investigación
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including lung, breast, prostate, and colon cancer. It works by inhibiting the activity of certain enzymes that are essential for cancer cell growth and proliferation.
Propiedades
IUPAC Name |
2-[(2-chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3O/c1-10-2-5-15-20-12(7-16(22)21(15)9-10)8-19-14-4-3-11(18)6-13(14)17/h2-7,9,19H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPOVCZMIJIPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=CC2=O)CNC3=C(C=C(C=C3)F)Cl)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluoroanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[1-(4-fluorophenyl)-2-methylpropyl]acetamide](/img/structure/B7515506.png)


![N-[1-(2,4-difluorophenyl)ethyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B7515527.png)
![N-[3-[methoxy(methyl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7515535.png)



![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)